molecular formula C12H17ClN2O3 B050348 D-Isoglutamine benzyl ester hydrochloride CAS No. 18800-75-4

D-Isoglutamine benzyl ester hydrochloride

Cat. No. B050348
CAS RN: 18800-75-4
M. Wt: 272.73 g/mol
InChI Key: HSXVFJRDTASLQJ-HNCPQSOCSA-N
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Description

“D-Isoglutamine benzyl ester hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O3 . It is used in research and has been mentioned in the context of protein manipulations .


Synthesis Analysis

The synthesis of “D-Isoglutamine benzyl ester hydrochloride” has been discussed in scientific literature . A novel synthetic route for D-isoglutamine fragment has been reported, with an overall yield of >50% in ten to eleven steps . This approach provides rapid access to desmuramyl analogues of MDP on a gram scale .


Molecular Structure Analysis

The molecular structure of “D-Isoglutamine benzyl ester hydrochloride” is characterized by a 3-carbon and 1-nitrogen ring (beta-lactam ring) that is highly reactive . The compound has a molecular weight of 236.27 g/mol .


Chemical Reactions Analysis

Esters, such as “D-Isoglutamine benzyl ester hydrochloride”, undergo important reactions such as hydrolysis . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis of an ester gives a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

“D-Isoglutamine benzyl ester hydrochloride” has several computed properties . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 7 . Its Exact Mass and Monoisotopic Mass are both 236.11609238 g/mol . The Topological Polar Surface Area is 95.4 Ų .

Scientific Research Applications

Protein Manipulation

“D-Isoglutamine benzyl ester hydrochloride” plays a significant role in diverse protein manipulations. It is used in genetic code expansion (GCE) which allows structurally and functionally distinct non-canonical amino acids (ncAAs) to be incorporated into specific sites of a protein . This has significantly advanced the use of proteins in biological research and therapeutics development .

N-terminal Pyroglutamation

This compound can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation . This process involves the conversion of a glutaminyl residue to a pyroglutamyl residue, a modification that can influence protein stability, activity, and processing .

Caging Glu in the Active Site of a Toxic Protein

“D-Isoglutamine benzyl ester hydrochloride” can be used for caging Glu in the active site of a toxic protein . This process involves the use of a protective group, or “cage,” to temporarily block the activity of a protein, which can then be removed to restore the protein’s function .

Endowing Proteins with Metal Chelator Hydroxamic Acid

This compound can be used to endow proteins with metal chelator hydroxamic acid . This allows the protein to bind to metal ions, which can be useful in various applications such as the study of metalloproteins .

Versatile Reactive Handle Acyl Hydrazide

“D-Isoglutamine benzyl ester hydrochloride” can be used to endow proteins with a versatile reactive handle acyl hydrazide . This can be used for further chemical modifications, expanding the range of possible protein functionalities .

Generation of Novel Epigenetic Mark Gln Methylation

Importantly, this compound can be used to generate a novel epigenetic mark, Gln methylation, on histones via the derived acyl hydrazide handle . This opens up new possibilities for the study of epigenetic regulation .

Future Directions

“D-Isoglutamine benzyl ester hydrochloride” has potential applications in the field of protein manipulations . It has been used in the generation of novel epigenetic mark Gln methylation on histones . This work provides useful and unique tools to modify proteins at specific Glu or Gln residues, and complements the toolbox of genetic code expansion .

Mechanism of Action

Target of Action

D-Isoglutamine Benzyl Ester Hydrochloride, also known as H-D-Glu(Obzl)-NH2.HCl, is primarily used in the field of protein research . Its primary targets are proteins, specifically at the Glu or Gln residues . The compound is used to modify these proteins at specific sites, which significantly advances the use of proteins in biological research and therapeutics development .

Mode of Action

The compound interacts with its targets (proteins) through a process called genetic code expansion (GCE) . This process allows structurally and functionally distinct non-canonical amino acids (ncAAs) to be incorporated into specific sites of a protein . The compound, being an esterified glutamic acid analogue (BnE), is genetically encoded into proteins . This interaction results in various types of site-specific protein modifications .

Biochemical Pathways

The compound affects the biochemical pathways related to protein modification. It can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide . Importantly, a novel epigenetic mark, Gln methylation, is generated on histones via the derived acyl hydrazide handle .

Pharmacokinetics

It is known that the compound, being an unnatural benzyl ester, is less likely to experience enzymatic hydrolysis in living cells . This property could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the modification of proteins at specific Glu or Gln residues . This modification significantly advances the use of proteins in biological research and therapeutics development . For example, it allows for the generation of a novel epigenetic mark, Gln methylation, on histones .

Action Environment

The action of D-Isoglutamine Benzyl Ester Hydrochloride is influenced by the environment within living cells. The compound, being an unnatural benzyl ester, is less likely to experience enzymatic hydrolysis in living cells . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of specific enzymes and the pH within the cell.

properties

IUPAC Name

benzyl (4R)-4,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXVFJRDTASLQJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Isoglutamine benzyl ester hydrochloride

CAS RN

18800-75-4
Record name Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18800-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of D-Isoglutamine benzyl ester hydrochloride in the synthesis of 14C - MDP?

A1: D-Isoglutamine benzyl ester hydrochloride is a key building block in the multi-step synthesis of 14C - MDP. Specifically, it reacts with a protected form of muramic acid (compound 3 in the abstract) in the presence of Woodward's reagent. [] This reaction forms an intermediate compound (compound 4) where the D-Isoglutamine benzyl ester hydrochloride is coupled to the muramic acid derivative. Subsequent removal of protecting groups leads to the final 14C - MDP molecule. []

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